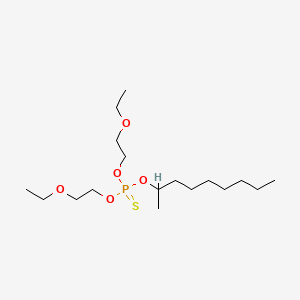
O,O-Bis(2-ethoxyethyl) S-nonylphosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Bis(2-ethoxyethyl) S-nonylphosphorothioate is a chemical compound with the molecular formula C17H37O5PS. It is a phosphorothioate ester, which means it contains a phosphorus atom bonded to sulfur and oxygen atoms. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Bis(2-ethoxyethyl) S-nonylphosphorothioate typically involves the reaction of nonyl alcohol with phosphorus pentasulfide (P2S5) to form the corresponding phosphorothioic acid. This intermediate is then reacted with 2-ethoxyethanol in the presence of a base, such as sodium hydroxide, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
O,O-Bis(2-ethoxyethyl) S-nonylphosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphorothioic acid.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxyethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphorothioic acid derivatives.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Scientific Research Applications
O,O-Bis(2-ethoxyethyl) S-nonylphosphorothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory agent.
Industry: Utilized in the formulation of pesticides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of O,O-Bis(2-ethoxyethyl) S-nonylphosphorothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- O,O-Bis(2-methoxyethyl) S-nonylphosphorothioate
- O,O-Bis(2-ethoxyethyl) S-decylphosphorothioate
- O,O-Bis(2-ethoxyethyl) S-octylphosphorothioate
Uniqueness
O,O-Bis(2-ethoxyethyl) S-nonylphosphorothioate is unique due to its specific alkyl chain length and the presence of ethoxyethyl groups. These structural features confer distinct chemical and physical properties, such as solubility and reactivity, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
72197-95-6 |
|---|---|
Molecular Formula |
C17H37O5PS |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
bis(2-ethoxyethoxy)-nonan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C17H37O5PS/c1-5-8-9-10-11-12-17(4)22-23(24,20-15-13-18-6-2)21-16-14-19-7-3/h17H,5-16H2,1-4H3 |
InChI Key |
BUJLAYPOKCMPCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)OP(=S)(OCCOCC)OCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



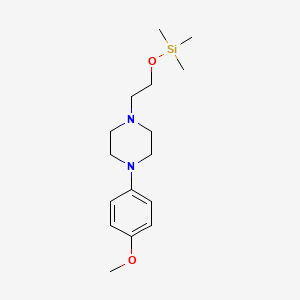
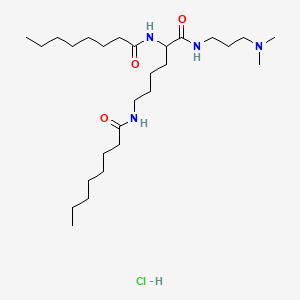
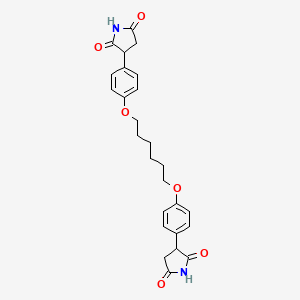
![N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide](/img/structure/B12716129.png)
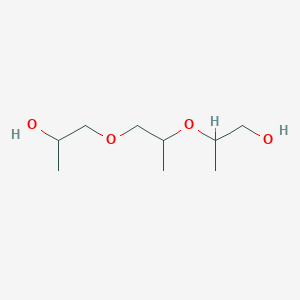


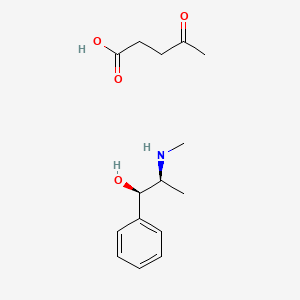
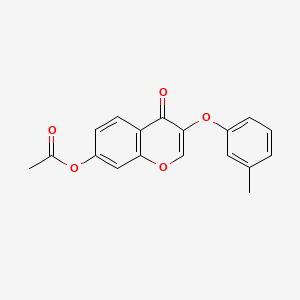

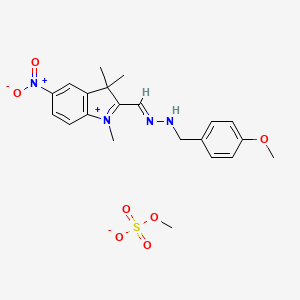
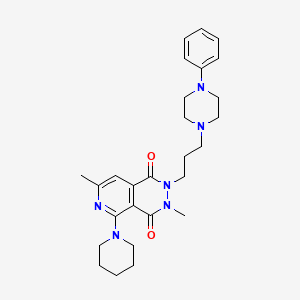
![amino-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;sulfate](/img/structure/B12716173.png)
